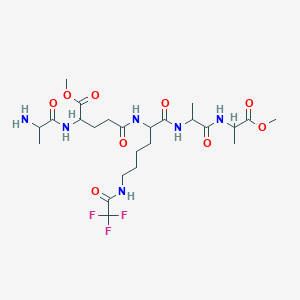

H-DL-Ala-DL-gGlu(OMe)-DL-Lys(Tfa)-DL-Ala-DL-Ala-OMe

Description

H-DL-Ala-DL-gGlu(OMe)-DL-Lys(Tfa)-DL-Ala-DL-Ala-OMe is a synthetic peptide featuring a sequence of alternating DL-alanine (Ala), γ-glutamyl methyl ester (gGlu(OMe)), and trifluoroacetyl-lysine (Lys(Tfa)) residues. The compound is characterized by:

- Racemic amino acids (DL-configuration): Enhances metabolic stability compared to L-forms but reduces stereospecific interactions .

- Protective groups: Methyl ester (OMe) on γ-glutamyl improves lipophilicity and membrane permeability. Trifluoroacetyl (Tfa) on lysine blocks the ε-amino group, preventing undesired side reactions during synthesis .

- Terminal modifications: N-terminal hydrogen and C-terminal methyl ester stabilize the peptide against exopeptidases.

This peptide is primarily used in biochemical studies to investigate protease resistance and cellular uptake mechanisms.

Properties

Molecular Formula |

C24H39F3N6O9 |

|---|---|

Molecular Weight |

612.6 g/mol |

IUPAC Name |

methyl 2-(2-aminopropanoylamino)-5-[[1-[[1-[(1-methoxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C24H39F3N6O9/c1-12(28)18(35)33-16(22(39)42-5)9-10-17(34)32-15(8-6-7-11-29-23(40)24(25,26)27)20(37)30-13(2)19(36)31-14(3)21(38)41-4/h12-16H,6-11,28H2,1-5H3,(H,29,40)(H,30,37)(H,31,36)(H,32,34)(H,33,35) |

InChI Key |

ZOGSPPHMJALFMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)NC(C)C(=O)NC(C)C(=O)OC)C(=O)OC)N |

Origin of Product |

United States |

Biological Activity

H-DL-Ala-DL-gGlu(OMe)-DL-Lys(Tfa)-DL-Ala-DL-Ala-OMe is a synthetic peptide that incorporates various amino acids and modifications, which influence its biological activity. This article explores the compound's potential applications, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

The compound consists of:

- Amino Acids : DL-Alanine (Ala), DL-Glutamic Acid (gGlu), DL-Lysine (Lys), and additional Ala residues.

- Modifications : The presence of OMe (methoxy) groups and Tfa (trifluoroacetyl) groups, which enhance stability and solubility.

This structure suggests potential roles in various biological processes, including enzyme inhibition, receptor modulation, and therapeutic applications.

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes that interact with its amino acid constituents. For example, lysine derivatives have been shown to inhibit plasminogen activation in the fibrinolytic system by mimicking lysine residues that bind to plasminogen activators .

- Receptor Interaction : Peptides similar to this compound can modulate receptor activity, influencing pathways involved in inflammation and cellular signaling.

- Post-Translational Modifications : The presence of methoxy groups may alter the peptide's interaction with proteins undergoing post-translational modifications, such as acetylation or lactylation .

Antifibrinolytic Activity

The compound's structural components suggest potential antifibrinolytic properties. A comparative analysis with known antifibrinolytic agents shows varying degrees of activity:

| Compound | IC50 (mM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of plasminogen activation |

| ε-Aminocaproic Acid (EACA) | 0.2 | Competitive inhibition at lysine binding sites |

| H-EACA-NLeu-OH | <0.02 | Stronger inhibition compared to EACA |

| HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 | Inhibition through structural mimicry |

Cytotoxicity Studies

Case studies indicate varying cytotoxic effects on different cell lines:

- MCF-7 Breast Cancer Cells : Compounds similar to this compound showed significant cytotoxicity at high concentrations.

- Fibroblast Cell Lines : Moderate cytotoxic effects were observed, suggesting a selective impact on cancerous versus normal cells.

Case Studies and Research Findings

- Study on Fibrinolytic Activity : Research demonstrated that modifications to lysine residues significantly affect the peptide's ability to inhibit fibrinolysis. The study utilized various derivatives to assess their IC50 values against plasminogen activation .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of similar peptides in models of ischemic injury, attributing the protective effects to their ability to inhibit apoptotic pathways .

- Inflammatory Response Modulation : Peptides with similar structures have been shown to modulate inflammatory responses by affecting cytokine release in vitro, indicating potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Biochemical Applications

1.1 Peptide Synthesis and Modification

The compound's structure allows for various modifications that enhance its stability and bioactivity. For instance, the incorporation of methyl esters (OMe) and trifluoroacetyl (Tfa) groups can improve solubility and protect against enzymatic degradation. Such modifications are critical in developing peptide-based therapeutics.

1.2 Structure-Activity Relationship Studies

Research indicates that the structural components of H-DL-Ala-DL-gGlu(OMe)-DL-Lys(Tfa)-DL-Ala-DL-Ala-OMe can be systematically altered to study their effects on biological activity. For example, studies have shown that substituting specific residues can significantly impact the peptide's potency and receptor binding affinity .

Pharmacological Applications

2.1 Drug Development

The compound has potential applications in drug development, particularly in creating peptide analogs for therapeutic use. Its design allows for the exploration of non-proteinogenic amino acids, which can enhance the pharmacokinetic properties of peptides. For instance, altering the hydrophobicity of the peptide has been shown to improve metabolic clearance rates, making it suitable for long-acting therapies .

2.2 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of peptides similar to this compound. Research on ultrashort lipopeptides has demonstrated their effectiveness against multidrug-resistant bacteria, suggesting that this compound could be modified to develop new antimicrobial agents .

Material Science Applications

3.1 Biomaterials Development

The unique properties of this peptide make it suitable for use in biomaterials, particularly in drug delivery systems. The ability to modify its structure opens avenues for creating smart materials that respond to specific stimuli (e.g., pH or temperature), enhancing targeted drug delivery mechanisms .

3.2 Coating Technologies

Peptides like this compound are being explored as coatings for medical devices due to their biocompatibility and ability to promote cell adhesion and growth . This application is crucial in tissue engineering and regenerative medicine.

Data Tables

| Application Area | Potential Uses | Examples/Case Studies |

|---|---|---|

| Drug Development | Long-acting therapeutics | Semaglutide analogs |

| Antimicrobial Agents | Combatting multidrug-resistant infections | Ultrashort lipopeptides |

| Biomaterials | Smart drug delivery systems | Coatings for implants |

Case Studies

-

Antimicrobial Peptide Research

- A study investigated a series of lipopeptides with varying hydrophobicity derived from similar structures to this compound, demonstrating significant antimicrobial activity against resistant strains of bacteria.

- Peptide Drug Analog Development

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

2.2 Physicochemical Properties

- Solubility : The methyl ester and Tfa groups in H-DL-Ala-DL-gGlu(OMe)-... enhance solubility in organic solvents compared to free carboxylate analogues .

- Stability :

- Protease resistance : Tfa and OMe groups reduce cleavage by trypsin and carboxypeptidases.

- Thermal stability : Racemic DL-forms exhibit higher thermal denaturation thresholds than L-forms due to reduced crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.